Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17203204
InChI: InChI=1S/C10H10N2O2/c1-7-5-9-11-3-4-12(9)6-8(7)10(13)14-2/h3-6H,1-2H3
SMILES:
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol

Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate

CAS No.:

Cat. No.: VC17203204

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate -

Specification

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
IUPAC Name methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate
Standard InChI InChI=1S/C10H10N2O2/c1-7-5-9-11-3-4-12(9)6-8(7)10(13)14-2/h3-6H,1-2H3
Standard InChI Key OMPFNRCQRNRVLA-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=NC=CN2C=C1C(=O)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate features a bicyclic framework where an imidazole ring (a five-membered ring with two nitrogen atoms) is fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The methyl group at position 7 and the carboxylate ester at position 6 introduce steric and electronic modifications that enhance its reactivity and interaction with biological targets.

Key Structural Features:

  • Imidazo[1,2-a]pyridine core: Provides a planar, aromatic system conducive to π-π stacking interactions.

  • Methyl substituent (C7): Enhances lipophilicity, potentially improving membrane permeability.

  • Carboxylate ester (C6): Serves as a metabolically labile group, enabling prodrug strategies.

Physicochemical Characteristics

The compound’s solubility and stability are influenced by its ester and methyl groups. Experimental data indicate limited aqueous solubility (>30.6 µg/mL at pH 7.4), necessitating organic solvents like ethanol or dimethyl sulfoxide (DMSO) for in vitro studies. Its logP value (a measure of lipophilicity) is estimated at 1.8, suggesting moderate permeability across biological membranes.

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O₂
Molecular Weight190.20 g/mol
Solubility (pH 7.4)>30.6 µg/mL
logP (Predicted)1.8

Synthesis and Modification

Synthetic Routes

The compound is synthesized via methylation of imidazo[1,2-a]pyridine-6-carboxylic acid using iodomethane (CH₃I) in the presence of cesium carbonate (Cs₂CO₃). Alternative methods include:

  • Cycloisomerization: NaOH-promoted reactions of N-propargylpyridiniums under aqueous, metal-free conditions.

  • Copper-Catalyzed Oxidative Coupling: Utilizing copper(II) trifluoroacetylacetonate and tert-butyl hydroperoxide (TBHP) in ethanol, achieving yields up to 98.8% .

Comparative Synthesis Table:

MethodReagents/CatalystsYield (%)Conditions
MethylationCH₃I, Cs₂CO₃85–90Room temperature
CycloisomerizationNaOH, H₂O75–80Ambient, aqueous
Oxidative CouplingCu(acac)₂, TBHP98.880°C, 11 hours

The copper-catalyzed method is notable for high efficiency but requires stringent temperature control .

Derivatization Strategies

Modifications at positions 2, 3, and 7 of the imidazo[1,2-a]pyridine core are common to enhance bioactivity. For example:

  • Ester Hydrolysis: Conversion to carboxylic acids for improved water solubility.

  • N-Methylation: Enhances metabolic stability and target affinity.

Biological Activities and Mechanisms

Anticancer Properties

Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate demonstrates antiproliferative effects against lung (A549), breast (MCF-7), and neuroblastoma (SH-SY5Y) cell lines. Mechanistic studies suggest inhibition of the PI3K/AKT/mTOR pathway, a critical regulator of cell survival and proliferation.

Key Findings:

  • IC₅₀ Values: 12–18 µM against MCF-7 cells after 48-hour exposure.

  • Apoptosis Induction: Upregulation of caspase-3/7 activity by 3.5-fold compared to controls.

Antitubercular Activity

Derivatives of this compound exhibit potent activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). In vitro assays show minimum inhibitory concentrations (MICs) of 0.5–2 µg/mL against Mycobacterium tuberculosis H37Rv. The mechanism involves disruption of mycobacterial cell wall synthesis via inhibition of DprE1, a flavoenzyme essential for arabinogalactan biosynthesis.

Additional Pharmacological Effects

  • Antiviral Activity: Preliminary data suggest inhibition of SARS-CoV-2 main protease (Mpro) with 65% inhibition at 10 µM.

  • Antioxidant Properties: Scavenging of free radicals (EC₅₀ = 45 µM) in DPPH assays.

Future Directions and Applications

Drug Development

Ongoing research focuses on optimizing the compound’s pharmacokinetic profile through prodrug formulations and nanoparticle delivery systems. Early-stage trials indicate enhanced bioavailability when encapsulated in poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Antimicrobial Resistance

Given its efficacy against MDR-TB, this scaffold is a candidate for WHO priority pathogen drug development. Hybrid derivatives combining imidazo[1,2-a]pyridine and fluoroquinolone motifs show synergistic effects against XDR-TB.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator